molecular formula C25H25N3O4 B2848517 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione CAS No. 872855-37-3

1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione

Cat. No.: B2848517
CAS No.: 872855-37-3
M. Wt: 431.492
InChI Key: VAHKWMCUTXTFQQ-UHFFFAOYSA-N
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Description

The compound 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione is a structurally complex molecule integrating three pharmacologically significant moieties:

  • Indole: A heterocyclic aromatic system common in bioactive molecules (e.g., serotonin, kinase inhibitors).
  • Morpholine: A six-membered saturated ring containing one oxygen and one nitrogen atom, often employed to enhance solubility and bioavailability.

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., indole-morpholine derivatives) have been synthesized and characterized, as seen in , and 7 .

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-23(26-11-13-32-14-12-26)17-28-16-21(20-7-3-4-8-22(20)28)24(30)25(31)27-10-9-18-5-1-2-6-19(18)15-27/h1-8,16H,9-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHKWMCUTXTFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione represents a novel class of indole derivatives with potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety, a morpholine ring, and a tetrahydroisoquinoline unit. Its molecular formula is C18H23N3O3C_{18}H_{23}N_3O_3 with a molecular weight of approximately 329.4 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

PropertyValue
Molecular FormulaC18H23N3O3
Molecular Weight329.4 g/mol
IUPAC NameThis compound

Antitumor Activity

Research indicates that compounds similar to this derivative exhibit significant antitumor properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various models. Specifically:

  • Mechanism : The compound appears to modulate key signaling pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies demonstrated that the compound effectively suppressed the growth of A549 lung cancer cells compared to non-tumor fibroblasts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential:

  • Target Pathogens : Preliminary investigations indicate activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.
  • Minimum Inhibitory Concentration (MIC) : Some related compounds have shown MIC values as low as 0.98 µg/mL against MRSA .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Receptor Binding : It may bind to receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes related to tumor progression and inflammation has been suggested.

Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis Methods : Various synthetic routes have been developed to optimize yield and purity.

Comparative Studies

A comparative analysis of similar compounds shows varying degrees of biological activity:

CompoundTarget ActivityMIC (µg/mL)
Compound AMRSA0.98
Compound BA549 CellsIC50 = 10 µM
Compound CE. coli200 nM

Comparison with Similar Compounds

Key Observations :

Halogenated analogs (e.g., 3f in ) exhibit higher lipophilicity (XLogP3 = 3.1) due to the electron-withdrawing chloro group .

Synthetic Complexity: The tetrahydroisoquinoline moiety introduces synthetic complexity compared to phenyl or halogenated derivatives (). Yields for similar compounds (e.g., 57–83% in ) suggest that steric hindrance or multi-step reactions may reduce efficiency .

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